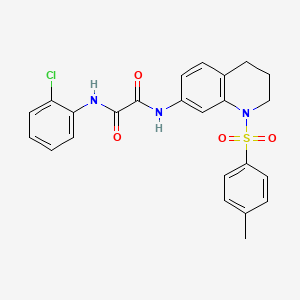

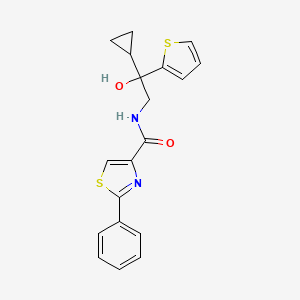

![molecular formula C16H12F2N2OS B2725177 (E)-N-(3-乙基-6-氟苯并[d]噻唑-2(3H)-基亚)-2-氟苯甲酰胺 CAS No. 865545-03-5](/img/structure/B2725177.png)

(E)-N-(3-乙基-6-氟苯并[d]噻唑-2(3H)-基亚)-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

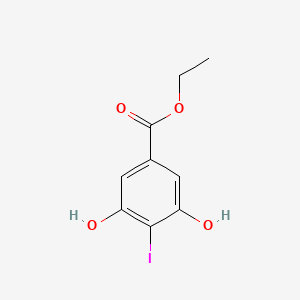

The compound contains a benzo[d]thiazole moiety, which is a fused biheterocycle that is electron deficient. It has high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The presence of fluorine atoms and an ethyl group further contribute to the compound’s properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazole derivatives can be synthesized through various methods. For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of a benzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The benzo[d]thiazole moiety in the compound is a fused biheterocycle. It is electron deficient, has high oxidative stability, and a rigid planar structure, which enables efficient intermolecular π–π overlap .科学研究应用

Anticancer Activity

Research has shown that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. They are being studied for their potential to target specific cancer cell lines, making them promising candidates for chemotherapy .

Antibacterial Properties

This compound has demonstrated potent antibacterial activity against a range of bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting essential bacterial enzymes, making it a potential candidate for developing new antibiotics .

Antifungal Applications

Similar to its antibacterial properties, this compound also shows efficacy against various fungal pathogens. It can inhibit the growth of fungi by interfering with their cell membrane integrity and metabolic processes, which is crucial for developing antifungal treatments .

Neuroprotective Effects

Benzothiazole derivatives are being explored for their neuroprotective effects. This compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are being investigated for their ability to reduce inflammation by inhibiting key inflammatory mediators. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Properties

This compound has been found to possess strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This is particularly important in preventing cellular damage and aging, and it could be used in developing supplements or pharmaceuticals aimed at enhancing antioxidant defenses .

Photodynamic Therapy

In the field of photodynamic therapy, this compound is being studied for its ability to generate reactive oxygen species upon light activation. This property can be harnessed to target and destroy cancer cells or pathogens selectively, providing a non-invasive treatment option .

Material Science Applications

Beyond biological applications, this compound is also being explored in material science for its electronic properties. It can be used in the development of organic semiconductors and photovoltaic cells, contributing to advancements in electronic devices and renewable energy technologies.

These diverse applications highlight the versatility and potential of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-derived compounds Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)heteroarylmethylnaphthalen-2-ol as pesticidal agents : Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics

未来方向

属性

IUPAC Name |

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-2-20-13-8-7-10(17)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERQSASHLGFCMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one](/img/structure/B2725095.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2725096.png)

![N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2725099.png)

![2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B2725110.png)

![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)